molecular formula C11H6Cl2O3 B14504297 (2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone CAS No. 63264-16-4

(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone

Cat. No.: B14504297
CAS No.: 63264-16-4
M. Wt: 257.07 g/mol
InChI Key: QQJRMVXTJSDKDG-UHFFFAOYSA-N
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Description

(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone is a chemical compound characterized by the presence of both a dichlorophenyl and a furan moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The unique combination of the dichlorophenyl and furan groups imparts distinct chemical properties to the molecule, making it a subject of scientific research.

Preparation Methods

The synthesis of (2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dichloro-4-hydroxyphenyl)(furan-2-yl)methanone involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

CAS No.

63264-16-4

Molecular Formula

C11H6Cl2O3

Molecular Weight

257.07 g/mol

IUPAC Name

(2,3-dichloro-4-hydroxyphenyl)-(furan-2-yl)methanone

InChI

InChI=1S/C11H6Cl2O3/c12-9-6(3-4-7(14)10(9)13)11(15)8-2-1-5-16-8/h1-5,14H

InChI Key

QQJRMVXTJSDKDG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=C(C(=C(C=C2)O)Cl)Cl

Origin of Product

United States

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